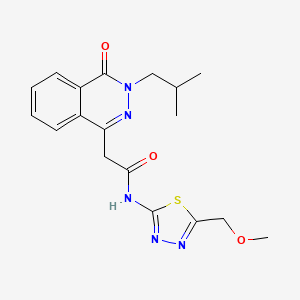

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14784766

Molecular Formula: C18H21N5O3S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21N5O3S |

|---|---|

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C18H21N5O3S/c1-11(2)9-23-17(25)13-7-5-4-6-12(13)14(22-23)8-15(24)19-18-21-20-16(27-18)10-26-3/h4-7,11H,8-10H2,1-3H3,(H,19,21,24) |

| Standard InChI Key | ZYFQWEKOHRDGMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NN=C(S3)COC |

Introduction

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that combines a phthalazine derivative with a thiadiazole moiety. This compound is of interest in medicinal chemistry due to the potential synergistic effects of its structural components. The phthalazine ring is known for its diverse biological activities, while the thiadiazole ring is often associated with antimicrobial and antifungal properties.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that require careful selection of starting materials and conditions. While specific synthesis protocols for this exact compound are not widely documented, similar compounds often involve reactions such as amidation and heterocyclic ring formation. The chemical reactivity of this compound can be explored through various transformations, potentially enhancing its biological properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(thiazol-2-yl)acetamide | Phthalazine and thiazole rings | Potential medicinal applications |

| 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide | Phthalazine and thiadiazole rings with methoxymethyl substitution | Potential for enhanced biological activity due to structural modifications |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Complex heterocyclic structure with anti-inflammatory potential | Anti-inflammatory activity, potential 5-LOX inhibitor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume